molecular formula C22H26F3NO2 B12802012 2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine CAS No. 65512-99-4

2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine

Cat. No.: B12802012
CAS No.: 65512-99-4
M. Wt: 393.4 g/mol
InChI Key: JXMMPZKBOUKGPG-UHFFFAOYSA-N
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Description

2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine is a complex organic compound featuring a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoromethyl sulfonyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity . These properties enable the compound to interact effectively with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

Uniqueness

2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine is unique due to its specific structure, which combines a chromen ring with a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65512-99-4

Molecular Formula

C22H26F3NO2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine

InChI

InChI=1S/C22H26F3NO2/c1-21(2)14-19(15-6-5-7-16(12-15)22(23,24)25)18-9-8-17(13-20(18)28-21)27-11-10-26(3)4/h5-9,12-13,19H,10-11,14H2,1-4H3

InChI Key

JXMMPZKBOUKGPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

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